molecular formula C5H4F2N2O2 B1474270 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1706456-86-1

6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1474270
CAS RN: 1706456-86-1
M. Wt: 162.09 g/mol
InChI Key: JUGVZFBXORDQBK-UHFFFAOYSA-N
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Description

Pyrimidine-2,4(1H,3H)-dione is a type of organic compound known as a pyrimidinedione, which is a pyrimidine with two ketone groups located at positions 2 and 4 . It’s a part of a larger class of compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .


Synthesis Analysis

While specific synthesis methods for “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” are not available, there are general methods for synthesizing similar compounds. For instance, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized by ball-milling without any catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. The molecular formula of pyrimidine-2,4(1H,3H)-dione is C4H4N2O3 .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine-2,4(1H,3H)-dione derivatives can vary widely depending on the specific substituents present in the molecule. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as melting point determination, solubility testing, etc. The molar mass of pyrimidine-2,4(1H,3H)-dione is 128.087 .

Scientific Research Applications

Fungicidal Activity

Pyrimidinamine derivatives, including “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”, have been found to exhibit excellent fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been particularly effective in controlling corn rust .

Pesticide Resistance

Pyrimidinamine derivatives are also being explored for their potential in combating pesticide resistance . With the increasing evolution of pesticide resistance, these compounds offer a new mode of action that differs from existing pesticides, making them a promising avenue for future research .

Solvent-Free Synthesis

“6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” can be synthesized using a solvent-free method . This method, which involves ball-milling and does not require any catalyst, is environmentally friendly and affords high yields . It also uses a simple workup procedure .

Green Chemistry

The solvent-free synthesis method aligns with the principles of green chemistry . It reduces the burden of organic solvent disposal and enhances the rate of many organic reactions . This makes it an economically and environmentally viable method for the synthesis of “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”.

Antimicrobial Activity

Some 2,6-didisubstituted pyrimidine derivatives have shown antimicrobial activity against various bacterial species . While it’s not specified whether “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” was among the compounds tested, this suggests potential antimicrobial applications for this class of compounds.

Pharmaceutical Applications

Pyrimidine derivatives, including “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”, are of high interest in the pharmaceutical field due to their diverse biological properties . They have shown potential as antitumor, analgesic, antibacterial, and fungicidal agents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Pyrimidine-2,4,6-triones have been found to be a new class of voltage-gated L-type Ca2+ channel activators .

Future Directions

The future directions in the study of pyrimidine-2,4(1H,3H)-dione and its derivatives could involve exploring their potential applications in medicinal chemistry, such as their use in the development of new drugs .

properties

IUPAC Name

6-(difluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGVZFBXORDQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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